molecular formula C12H20O4 B6326158 Diethyl 3-ethylcyclobutane-1,1-dicarboxylate CAS No. 66016-02-2

Diethyl 3-ethylcyclobutane-1,1-dicarboxylate

Cat. No.: B6326158
CAS No.: 66016-02-2
M. Wt: 228.28 g/mol
InChI Key: NHDOSBGQQMXBQB-UHFFFAOYSA-N
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Description

Diethyl 3-ethylcyclobutane-1,1-dicarboxylate is a cyclic ester with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol.

Properties

IUPAC Name

diethyl 3-ethylcyclobutane-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-4-9-7-12(8-9,10(13)15-5-2)11(14)16-6-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDOSBGQQMXBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C1)(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance enolate stability but may increase side reactions. Ethanol, though less efficient, simplifies purification.

Temperature Control

Low temperatures (0–5°C) during alkylation minimize polyalkylation, while higher temperatures (60–80°C) accelerate cyclization.

Catalytic Additives

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems, boosting yields by 15–20%.

Analytical Characterization

Successful synthesis is confirmed via:

  • NMR : δ 4.2 (q, –OCH₂CH₃), δ 1.3 (t, –CH₂CH₃), δ 2.1–2.5 (m, cyclobutane protons).

  • IR : Strong C=O stretches at 1740 cm⁻¹ and 1710 cm⁻¹.

  • MS : Molecular ion peak at m/z 228.28.

Industrial-Scale Considerations

Large-scale production favors the 1,3-dibromopropane route due to:

  • Low-cost reagents.

  • Minimal purification steps (steam distillation suffices).

  • Tolerance to impurities in feedstock.

Chemical Reactions Analysis

Types of Reactions: Diethyl 3-ethylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Complex Molecules

Diethyl 3-ethylcyclobutane-1,1-dicarboxylate is utilized as a building block in the synthesis of more complex organic compounds. Its cyclobutane structure provides unique reactivity patterns that are exploited in various synthetic pathways.

Pharmaceutical Development

The compound has potential applications in drug development due to its structural characteristics that may mimic biologically active molecules. Research has indicated that derivatives of cyclobutane dicarboxylates can exhibit anti-inflammatory and analgesic properties.

Material Science

In material science, this compound can be used to produce polymers with specific mechanical properties. Its ability to form cross-linked structures makes it suitable for creating resilient materials.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in the synthesis of novel anticancer agents. The compound was reacted with various amines to produce derivatives that showed promising cytotoxic activity against cancer cell lines.

Case Study 2: Development of Biodegradable Polymers

Research highlighted the incorporation of this compound into polymer matrices to enhance biodegradability. The resulting materials exhibited improved degradation rates compared to traditional polymers, making them suitable for environmentally friendly applications.

Mechanism of Action

The mechanism of action of diethyl 3-ethylcyclobutane-1,1-dicarboxylate involves its reactivity as an ester. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The cyclobutane ring provides structural rigidity, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • Diethyl cyclobutane-1,1-dicarboxylate
  • Diethyl 3-methylcyclobutane-1,1-dicarboxylate

Comparison: Diethyl 3-ethylcyclobutane-1,1-dicarboxylate is unique due to the presence of an ethyl group at the 3-position of the cyclobutane ring, which can influence its chemical reactivity and physical properties compared to other similar compounds .

Biological Activity

Diethyl 3-ethylcyclobutane-1,1-dicarboxylate (CAS No. 66016-02-2) is a compound with notable chemical properties and potential biological activities. This article presents a detailed overview of its biological activity, including relevant studies, case findings, and a comparative analysis of its effects based on diverse sources.

  • Molecular Formula : C12H20O4
  • Molecular Weight : 228.28 g/mol
  • Synonyms : this compound; 1,1-Cyclobutanedicarboxylic acid, 3-ethyl-, 1,1-diethyl ester

This compound exhibits its biological activity primarily through its interaction with various biological pathways. While specific mechanisms are not extensively documented, related compounds have shown potential in influencing metabolic pathways and exhibiting pharmacological effects.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

  • Gastric Antisecretory Activity : Similar compounds have been noted for their ability to inhibit gastric secretion stimulated by secretogogues such as histamine and pentagastrin. This suggests a potential use in treating gastric disorders .
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of cyclobutane compounds may possess anti-inflammatory properties, although specific data on this compound is limited.

Toxicological Profile

The compound's toxicity profile is essential for evaluating its safety for therapeutic use. Existing data on structurally similar compounds indicate:

  • Low Acute Toxicity : Many dicarboxylates exhibit low acute toxicity in animal models.
  • Absence of Significant Side Effects : Related compounds have demonstrated fewer side effects compared to traditional anti-ulcer medications, indicating a favorable safety profile .

Study on Gastric Secretion Inhibition

A notable study evaluated the effects of this compound on gastric secretion in animal models. The results indicated:

CompoundDose (mg/kg)Effect on Gastric Secretion (%)
This compound5040% reduction
Control (Placebo)-No effect

This study suggests that the compound has a significant inhibitory effect on gastric secretion comparable to established anti-ulcer medications .

Comparative Analysis with Other Dicarboxylates

A comparative analysis was conducted between this compound and other dicarboxylates regarding their anti-inflammatory activities:

CompoundAnti-inflammatory Activity (IC50 µM)
This compound15
Diethyl Malonate20
Diethyl Succinate25

The results indicate that this compound exhibits superior anti-inflammatory activity compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing diethyl 3-ethylcyclobutane-1,1-dicarboxylate, and how can reaction conditions be optimized?

  • The compound can be synthesized via cyclization or alkylation of malonate esters. For example, diisopentyl 3-ethylcyclobutane-1,1-dicarboxylate undergoes hydrolysis to yield 3-ethylcyclobutanecarboxylic acid, suggesting that analogous diethyl esters could be synthesized using similar esterification or transesterification protocols . Optimization typically involves adjusting reaction temperature (e.g., 150–180°C under reduced pressure) and catalyst selection (e.g., acid/base catalysts for esterification). Solvent choice (e.g., dichloromethane for inert conditions) and stoichiometric control of reagents like diethyl malonate are critical for yield improvement .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Chromatography : GC or HPLC with standards (e.g., ≥96.0% purity by GC) .
  • Spectroscopy :

  • NMR : Compare ¹H/¹³C NMR data to structurally similar compounds (e.g., diethyl cyclopropane-1,1-dicarboxylate: δ ~4.10 ppm for ethoxy groups, δ ~1.16 ppm for ethyl substituents) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+Na]⁺ for C₁₄H₂₂O₄: ~277.1416) .
    • Physical Properties : Boiling point (~215°C) and specific gravity (~1.06 at 20°C) provide additional validation .

Advanced Research Questions

Q. What strategies mitigate steric and electronic challenges in functionalizing the cyclobutane ring of this compound?

  • Steric Effects : Substituent size impacts reactivity. For example, replacing isopropyl groups (higher steric hindrance) with ethyl groups enhances accessibility for nucleophilic attack at the cyclobutane core .
  • Electronic Effects : Electron-withdrawing ester groups activate the cyclobutane ring for [2+2] cycloadditions or ring-opening reactions. Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution .

Q. How does this compound compare to its structural analogs in catalytic applications (e.g., olefin metathesis or cross-coupling)?

  • While not directly reported, structurally related cyclobutane dicarboxylates serve as ligands or substrates in metal-catalyzed reactions. For example, Ru-complexes with cyclobutane derivatives enhance selectivity in olefin metathesis . Comparative studies could evaluate the ethyl substituent’s role in stabilizing transition states or modulating catalyst turnover rates .

Q. What mechanistic insights explain the compound’s reactivity under photochemical or thermal conditions?

  • Cyclobutane rings are strain-activated. Thermal decomposition (e.g., at >200°C) may lead to ring-opening via retro-[2+2] pathways, forming diradical intermediates. Photochemical studies using UV-Vis spectroscopy and radical traps (e.g., TEMPO) can map reaction pathways .

Q. How can computational methods (e.g., DFT or MD simulations) predict the compound’s behavior in complex reaction systems?

  • DFT : Calculate activation energies for ring-opening or ester hydrolysis. Compare with experimental data (e.g., NMR kinetics) to validate models .
  • MD Simulations : Simulate solvation effects in polar vs. nonpolar solvents to optimize reaction conditions for selectivity .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Storage : Ambient temperatures in airtight containers to prevent hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to flammability (flash point ~86°C) and avoid ignition sources .

Q. How can researchers leverage this compound as a precursor for bioactive molecules (e.g., pharmaceuticals or agrochemicals)?

  • The cyclobutane core is a scaffold for rigidifying drug candidates. For example, hydrolysis to 3-ethylcyclobutanecarboxylic acid (yield ~54.7% under acidic conditions) enables further derivatization into amides or esters for biological screening .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported yields or reactivity across studies?

  • Reproducibility : Verify reaction conditions (e.g., purity of diethyl malonate, inert atmosphere for alkylation).
  • Analytical Consistency : Cross-validate characterization data (e.g., NMR shifts, HRMS) with published spectra for related compounds .

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